[3-(2-furyl)-3-(4-methylphenyl)propyl](4-methoxybenzyl)amine oxalate
Overview
Description
“3-(2-furyl)-3-(4-methylphenyl)propylamine oxalate” is a complex organic compound. It contains several functional groups including a furyl group (a furan ring), a methylphenyl group (a benzene ring with a methyl substituent), a propyl group (a three-carbon alkyl chain), a methoxybenzyl group (a benzene ring with a methoxy and a methyl substituent), and an amine group (a nitrogen with a lone pair of electrons). The “oxalate” at the end suggests it’s a salt of oxalic acid .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. The exact process would depend on the desired route of synthesis and the available starting materials. Typically, protecting groups are employed to temporarily render the reactive functionalities inert while transformations are performed at other sites in the molecule .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups. These groups often present significant synthetic challenges, particularly if the reactions in a preparative sequence may affect one or more of these functional groups .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the conditions and the reagents used. The presence of several different functional groups means that it could potentially undergo a wide range of reactions .Scientific Research Applications
Electrochemical Behavior and Structure
- Fischer carbene complexes containing furyl groups, similar in structure to the compound , have been studied for their electrochemical behavior. These complexes exhibit specific oxidation and reduction processes, which are influenced by the structure of the ligand and the metal center. This research aids in understanding the electrochemical properties of such compounds (Landman et al., 2014).
Reaction and Synthesis of Novel Derivatives
- Research involving furyl-based compounds has led to the synthesis of new triazine derivatives. These compounds are synthesized through reactions involving furyl-containing oxazinones and guanidine, demonstrating the versatility of furyl compounds in creating novel chemical entities (Chernov et al., 2015).
Formation of New Ring Systems
- The formation of new ring systems, such as Furo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidines, has been explored using furyl-based compounds. This highlights the potential of furyl groups in the construction of complex and novel molecular structures (Hassan, 2000).
Antimicrobial Evaluation
- Some furyl-containing compounds have been evaluated for their antimicrobial properties. This research is significant for the development of new drugs and understanding the biological activity of furyl-based compounds (Altalbawy, 2013).
Crystallographic Studies
- Crystallographic studies of compounds with furyl groups provide insights into their molecular geometry and stability. This is crucial for understanding how these compounds might interact in various chemical and biological contexts (Sathiyaraj et al., 2018).
Properties
IUPAC Name |
3-(furan-2-yl)-N-[(4-methoxyphenyl)methyl]-3-(4-methylphenyl)propan-1-amine;oxalic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25NO2.C2H2O4/c1-17-5-9-19(10-6-17)21(22-4-3-15-25-22)13-14-23-16-18-7-11-20(24-2)12-8-18;3-1(4)2(5)6/h3-12,15,21,23H,13-14,16H2,1-2H3;(H,3,4)(H,5,6) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWEVGJLCPCDHJD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(CCNCC2=CC=C(C=C2)OC)C3=CC=CO3.C(=O)(C(=O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27NO6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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